An In-depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid
An In-depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid
CAS Number: 64241-77-6
This technical guide provides a comprehensive overview of 3-Fluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its known biological activities and potential applications.
Chemical and Physical Properties
3-Fluoro-2,2-dimethylpropanoic acid, also known as 3-fluoro-pivalic acid, is a stable, solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64241-77-6 | [1][2][3] |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [1][3] |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Synthesis and Purification
While specific, detailed synthetic procedures for 3-Fluoro-2,2-dimethylpropanoic acid are not extensively published in readily available literature, a general approach can be inferred from the synthesis of similar fluorinated carboxylic acids. A plausible synthetic route is outlined below. It is important to note that this is a representative protocol and may require optimization.
Experimental Protocol: Synthesis
A potential synthetic pathway could involve the fluorination of a suitable precursor, such as a corresponding hydroxy or bromo derivative of 2,2-dimethylpropanoic acid, using a fluorinating agent.
Materials:
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Ethyl 3-hydroxy-2,2-dimethylpropanoate (or equivalent precursor)
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Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
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Anhydrous dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Hydrochloric acid (e.g., 2M)
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Diethyl ether
Procedure:
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Fluorination: In a fume hood, dissolve ethyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Slowly add DAST dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-fluoro-2,2-dimethylpropanoate.
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Hydrolysis: To the crude ester, add an excess of an aqueous solution of hydrochloric acid. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
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Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous solution with diethyl ether.
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Purification: The crude 3-Fluoro-2,2-dimethylpropanoic acid can be purified by recrystallization from a suitable solvent system or by column chromatography.
Experimental Workflow Diagram




